molecular formula C14H10INO3 B2874636 2-((4-Iodophenyl)carbamoyl)benzoic acid CAS No. 60040-91-7

2-((4-Iodophenyl)carbamoyl)benzoic acid

Cat. No.: B2874636
CAS No.: 60040-91-7
M. Wt: 367.142
InChI Key: ICPHPDRHMVDFLQ-UHFFFAOYSA-N
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Description

2-((4-Iodophenyl)carbamoyl)benzoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Iodophenyl)carbamoyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and phthalic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine.

    Procedure: The 4-iodoaniline reacts with phthalic anhydride to form the intermediate product, which is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Iodophenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents like acetone or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Products with altered oxidation states of the iodine atom.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-((4-Iodophenyl)carbamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Iodophenyl)carbamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and carbamoyl linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)carbamoyl)benzoic acid
  • 2-((4-Chlorophenyl)carbamoyl)benzoic acid
  • 2-((4-Fluorophenyl)carbamoyl)benzoic acid

Uniqueness

2-((4-Iodophenyl)carbamoyl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic number influence the compound’s chemical behavior and interactions with molecular targets.

Properties

IUPAC Name

2-[(4-iodophenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHPDRHMVDFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60040-91-7
Record name N-(4-IODOPHENYL)PHTHALAMIC ACID
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